molecular formula C19H24N4O3 B15036630 N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline

N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline

Cat. No.: B15036630
M. Wt: 356.4 g/mol
InChI Key: VXFJHTLURWORGX-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a piperazine ring, and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Etherification: The nitrated product is then subjected to etherification with 2-chloroethylamine to form the phenoxyethyl intermediate.

    Piperazine Introduction: The final step involves the reaction of the phenoxyethyl intermediate with piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: Formation of N-[2-(2-methylphenoxy)ethyl]-2-amino-5-(piperazin-1-yl)aniline.

    Substitution: Halogenated or sulfonated derivatives.

    Oxidation: Quinone derivatives.

Scientific Research Applications

N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also contribute to its binding affinity to certain receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline
  • N-[2-(2-methylphenoxy)ethyl]-5-(piperazin-1-yl)aniline
  • N-[2-(2-methylphenoxy)ethyl]-2-amino-5-(piperazin-1-yl)aniline

Uniqueness

N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline is unique due to the presence of both a nitro group and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-piperazin-1-ylaniline

InChI

InChI=1S/C19H24N4O3/c1-15-4-2-3-5-19(15)26-13-10-21-17-14-16(6-7-18(17)23(24)25)22-11-8-20-9-12-22/h2-7,14,20-21H,8-13H2,1H3

InChI Key

VXFJHTLURWORGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-]

Origin of Product

United States

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